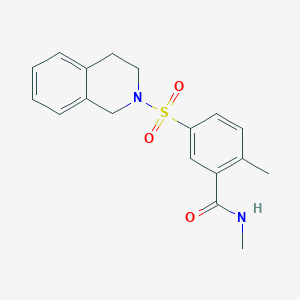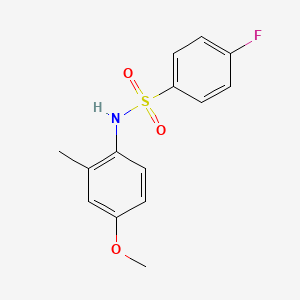![molecular formula C22H13Cl2N3O3 B5350804 3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCQ or NSC 748392 and has been synthesized using various methods.
作用機序
The mechanism of action of DCQ involves the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. DCQ inhibits DNA synthesis by interacting with topoisomerase II, which is an enzyme involved in DNA replication. DCQ also inhibits cell cycle progression by inducing cell cycle arrest at the G2/M phase. This leads to the accumulation of cells in the G2/M phase, which eventually undergo apoptosis. DCQ also inhibits protein synthesis by interacting with ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects
DCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. DCQ also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, DCQ has been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.
実験室実験の利点と制限
DCQ has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DCQ can also be easily synthesized using various methods. However, DCQ has some limitations, including its low water solubility, which can affect its bioavailability. DCQ can also be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DCQ, including the development of novel synthesis methods, the evaluation of its potential applications in other fields, and the investigation of its toxicity and side effects. DCQ can also be further studied for its potential applications in combination therapy with other drugs. In addition, the development of DCQ derivatives with improved bioavailability and efficacy can also be explored. Overall, DCQ has significant potential for various applications, and further research is needed to fully explore its potential.
合成法
DCQ can be synthesized using various methods, including the reaction of 2,6-dichloroaniline with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with formic acid. Another method involves the reaction of 2,6-dichloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and zinc dust, followed by cyclization with formic acid. These methods have been used to synthesize DCQ with high yields and purity.
科学的研究の応用
DCQ has been studied extensively for its potential applications in various fields, including cancer treatment, inflammation, and microbial infections. In cancer treatment, DCQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, DCQ has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In microbial infections, DCQ has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-17-8-4-9-18(24)21(17)26-20(25-19-10-2-1-7-16(19)22(26)28)12-11-14-5-3-6-15(13-14)27(29)30/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQZUBOGFBLRKI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)
![2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5350731.png)

![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylpropanamide](/img/structure/B5350749.png)
![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)
![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)

![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
